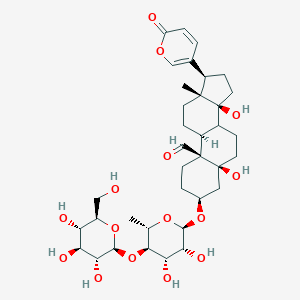

Hellebrin

Description

Properties

CAS No. |

13289-18-4 |

|---|---|

Molecular Formula |

C36H52O15 |

Molecular Weight |

724.8 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C36H52O15/c1-17-30(51-32-28(43)26(41)25(40)23(14-37)50-32)27(42)29(44)31(48-17)49-19-5-10-34(16-38)21-6-9-33(2)20(18-3-4-24(39)47-15-18)8-12-36(33,46)22(21)7-11-35(34,45)13-19/h3-4,15-17,19-23,25-32,37,40-46H,5-14H2,1-2H3/t17-,19-,20+,21-,22+,23+,25+,26-,27-,28+,29+,30-,31-,32-,33+,34-,35-,36-/m0/s1 |

InChI Key |

DCSLTSSPIJWEJN-YRFFWODSSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |

Appearance |

Assay:≥99%A solid |

Other CAS No. |

13289-18-4 |

Pictograms |

Acute Toxic |

Synonyms |

3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide corelborin corelborine hellebrin |

Origin of Product |

United States |

Foundational & Exploratory

Hellebrin-Induced Apoptosis: A Technical Guide to the Signaling Pathways

Executive Summary: Hellebrin, a cardiac glycoside of the bufadienolide class, has demonstrated potent cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a key target in oncology research. This technical guide provides an in-depth exploration of the complex signaling pathways activated by this compound to execute this apoptotic program. The core of this compound's action is its binding to and inhibition of the Na+/K+-ATPase, an event that triggers a cascade of intracellular signals. These signals converge to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, modulated by critical survival and stress signaling networks, including the PI3K/Akt and MAPK pathways. This document details these molecular mechanisms, presents quantitative data on this compound's efficacy, outlines key experimental protocols for its study, and provides visual diagrams of the signaling cascades. It is intended for researchers, scientists, and drug development professionals working to understand and leverage this compound's therapeutic potential.

The Initial Trigger: Inhibition of Na+/K+-ATPase

The primary and most well-documented molecular target of this compound and its aglycone, Hellebrigenin, is the Na+/K+-ATPase pump.[1][2] This ubiquitously expressed transmembrane protein is essential for maintaining cellular ion gradients. This compound binds to the alpha subunits of the pump, inhibiting its ion-translocating function.[1][2] This inhibition disrupts the electrochemical gradient and, more importantly, initiates a cascade of downstream signaling events that are independent of intracellular ion concentration changes.[2] The Na+/K+-ATPase acts as a signal transducer, and its perturbation by this compound is the initiating event for the apoptotic pathways described below.[2][3]

Caption: this compound initiates apoptosis by binding to and inhibiting the Na+/K+-ATPase pump.

Core Apoptotic Signaling Pathways

This compound leverages multiple, interconnected pathways to ensure the effective elimination of cancer cells. It concurrently activates the intrinsic and extrinsic pathways, leading to a robust and multifaceted apoptotic response.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis.[1] This pathway centers on the mitochondria and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[4][5][6] this compound treatment leads to a critical imbalance between pro- and anti-apoptotic members of this family.

Key Events:

-

ROS Production: this compound induces the production of intracellular reactive oxygen species (ROS), which act as key signaling molecules in the apoptotic cascade.[1][7]

-

Modulation of Bcl-2 Family Proteins: It downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bax and Bak.[1]

-

Mitochondrial Disruption: This shift promotes the translocation of Bax to the mitochondria, leading to mitochondrial membrane depolarization and the loss of mitochondrial membrane potential (ΔΨm).[1][8][9]

-

Caspase Activation: The compromised mitochondrial outer membrane releases cytochrome c into the cytosol.[8][9] Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of the initiator caspase-9, which in turn activates the executioner caspase-3.[1][8]

Caption: The intrinsic apoptotic pathway induced by this compound.

The Extrinsic (Death Receptor) Pathway

In parallel to the mitochondrial pathway, this compound also activates the extrinsic pathway, which is initiated by the stimulation of death receptors on the cell surface.[1]

Key Events:

-

Death Receptor Upregulation: Treatment with this compound's aglycone, Hellebrigenin, has been shown to increase the expression of death receptors such as Fas and DR5 in oral cancer cells.[1][2]

-

Initiator Caspase Activation: Ligand binding to these receptors (or their upregulation) leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). This proximity facilitates the auto-activation of the initiator caspase-8.[1]

-

Execution Phase: Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3, converging with the intrinsic pathway to dismantle the cell.[1]

Caption: The extrinsic apoptotic pathway induced by this compound.

Modulation of Key Cellular Signaling Pathways

This compound's pro-apoptotic activity is amplified by its ability to interfere with key signaling pathways that govern cell survival, proliferation, and stress responses.

Inhibition of the PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a central signaling node that promotes cell survival and is often hyperactivated in cancer.[10][11] this compound actively suppresses this pro-survival pathway. Studies show that Hellebrigenin inhibits the expression and phosphorylation of Akt.[9][12] By shutting down this pathway, this compound lowers the cell's apoptotic threshold and prevents survival signals from counteracting the death program. Silencing Akt with siRNA has been shown to enhance Hellebrigenin-induced apoptosis, confirming the importance of this mechanism.[9]

Downregulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, p38, and JNK, plays complex and often context-dependent roles in apoptosis.[13][14] In the case of this compound, its pro-apoptotic effect in oral squamous cell carcinoma is associated with the downregulation of the phosphorylation of ERK, p38, and JNK.[1][2] This suggests that in these cancer cells, the MAPK pathway provides a survival signal that is abrogated by this compound, thereby contributing to the induction of apoptosis.[1]

Suppression of XIAP

Hellebrigenin has been found to specifically suppress the expression of X-linked inhibitor of apoptosis protein (XIAP).[1][2] XIAP is a potent anti-apoptotic protein that directly binds to and neutralizes caspases-3, -7, and -9.[1] By downregulating XIAP, this compound removes a critical brake on the caspase cascade, ensuring that the apoptotic signal is fully executed.

Integrated Signaling Network of this compound-Induced Apoptosis

The power of this compound as an anti-cancer agent lies in its ability to launch a coordinated, multi-pronged attack on the cell's survival machinery. The initial inhibition of Na+/K+-ATPase triggers ROS production and modulates the PI3K/Akt and MAPK pathways. These events collectively sensitize the cell to apoptosis and actively drive both the intrinsic and extrinsic pathways, which converge on the activation of executioner caspases, leading to the systematic dismantling of the cell.

Caption: Integrated signaling network of this compound-induced apoptosis.

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound and its aglycone, Hellebrigenin, have been quantified in various cancer cell lines. The IC50 (half-maximal inhibitory concentration) is a key measure of a compound's potency.

| Compound | Cell Line | Cancer Type | IC50 / Effective Concentration | Citation |

| Hellebrigenin | U373 | Glioblastoma | ~10 nM | [2] |

| Hellebrigenin | SCC-1, SCC-47 | Oral Squamous Cell Carcinoma | Cytotoxic effects observed at 2-8 nM | [1] |

| Hellebrigenin | HepG2 | Hepatocellular Carcinoma | Potently reduced viability (specific IC50 not stated) | [8][9] |

| Hellebrigenin | SW-1990, BxPC-3 | Pancreatic Carcinoma | Concentration-dependent inhibition | [15] |

| Hellebrigenin | NPC-BM, NPC-039 | Nasopharyngeal Carcinoma | Selective cytotoxicity vs. normal cells | [2] |

Table 1: Cytotoxicity of Hellebrigenin in Various Cancer Cell Lines.

| Protein/Process | Effect Observed | Cell Type(s) | Citation |

| Caspases | |||

| Caspase-3 | Activation / Cleavage | OSCC, Pancreatic, HepG2 | [1][8][15] |

| Caspase-7 | Activation / Cleavage | Pancreatic | [15] |

| Caspase-8 | Activation | OSCC | [1] |

| Caspase-9 | Activation / Cleavage | OSCC, Pancreatic, HepG2 | [1][8][15] |

| PARP | Cleavage | OSCC, HepG2 | [1][8][9] |

| Bcl-2 Family | |||

| Bcl-2, Bcl-xL | Downregulation | OSCC | [1] |

| Bax, Bak | Upregulation | OSCC | [1] |

| MAPK Pathway | |||

| p-ERK, p-p38, p-JNK | Downregulation | OSCC | [1][2] |

| PI3K/Akt Pathway | |||

| Akt, p-Akt | Inhibition / Downregulation | HepG2, Osteosarcoma | [9][12] |

| IAP Family | |||

| XIAP | Suppression | OSCC | [1][2] |

| Death Receptors | |||

| Fas, DR5 | Upregulation | OSCC | [1][2] |

Table 2: Summary of Molecular Changes Induced by Hellebrigenin.

Key Experimental Protocols

The study of this compound-induced apoptosis relies on a set of standard and specialized molecular and cell biology techniques.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).[1]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Apoptosis Detection (Annexin V/PI Flow Cytometry)

This is the gold-standard method for quantifying apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[16][17]

-

Methodology:

-

Culture and treat cells with this compound for the specified duration.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.[18]

-

Add fluorophore-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[19]

-

Analyze the cells immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Analysis of Mitochondrial Membrane Potential (JC-1 Assay)

This assay uses a cationic dye to measure the polarization of the mitochondrial membrane.

-

Principle: JC-1 is a lipophilic dye that exists as a monomer (emitting green fluorescence) at low concentrations but accumulates in the negatively charged mitochondria of healthy cells to form aggregates (emitting red fluorescence). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization, a hallmark of apoptosis.[8]

-

Methodology:

-

Culture and treat cells with this compound.

-

Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence using a flow cytometer or fluorescence microscope, measuring both green (e.g., ~529 nm) and red (e.g., ~590 nm) emission.

-

Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.[1]

-

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.

-

Methodology:

-

Treat cells with this compound and prepare total cell lysates using a suitable lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., Caspase-3, Bcl-2, p-ERK, Akt).[1][15]

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

-

Conclusion and Future Directions

This compound induces apoptosis in cancer cells through a sophisticated and robust mechanism. By initially targeting the Na+/K+-ATPase, it triggers a signaling cascade that encompasses the intrinsic and extrinsic apoptotic pathways, which are further amplified by the suppression of pro-survival PI3K/Akt and MAPK signaling and the direct inhibition of XIAP. This multi-faceted approach makes this compound a compelling candidate for further investigation and development as an anti-cancer therapeutic.

Future research should focus on validating these findings in in vivo models to assess efficacy and safety profiles. Furthermore, the unique mechanism of MAPK pathway downregulation warrants deeper investigation. Finally, exploring this compound in combination therapies, particularly with agents that target other survival pathways or induce cellular stress, could reveal synergistic effects and provide novel strategies for treating resistant cancers.

References

- 1. Hellebrigenin induces oral cancer cell apoptosis by modulating MAPK signalling and XIAP expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BCL-2 family proteins: changing partners in the dance towards death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. imrpress.com [imrpress.com]

- 7. Role of reactive oxygen species in the anticancer activity of botanicals: Comparing sensitivity profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hellebrigenin induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells through inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Breast Tumor Cells with PI3K Mutation or HER2 Amplification Are Selectively Addicted to Akt Signaling | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. The Apoptotic Volume Decrease Is an Upstream Event of MAP Kinase Activation during Staurosporine-Induced Apoptosis in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding MAPK Signaling Pathways in Apoptosis [mdpi.com]

- 15. Hellebrigenin anti-pancreatic cancer effects based on apoptosis and autophage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 19. cdn.hellobio.com [cdn.hellobio.com]

An In-Depth Technical Guide to the Isolation of Hellebrin from Helleborus Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating hellebrin, a potent cardiac glycoside, from various Helleborus species. The document details experimental protocols, summarizes quantitative data, and elucidates the molecular signaling pathways associated with this compound's biological activity.

Introduction to this compound and Helleborus Species

This compound is a bufadienolide cardiac glycoside found in several species of the genus Helleborus, commonly known as hellebores. These plants have a long history in traditional medicine, and recent scientific interest has focused on the potential therapeutic applications of their bioactive compounds, including this compound, particularly in oncology.[1][2][3] this compound and its aglycone, hellebrigenin, exert their effects primarily through the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[4] This inhibition triggers a cascade of intracellular events, ultimately leading to programmed cell death, or apoptosis, in various cancer cell lines.

Several Helleborus species are known to contain this compound, with varying concentrations. Notable species include Helleborus purpurascens, Helleborus niger, Helleborus odorus, and Helleborus viridis.[2][5] The rhizomes and roots are the primary plant parts used for the extraction of this compound.[2][6]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the Helleborus species, the specific plant part, geographical location, and the extraction method employed. The following tables summarize the available quantitative data from various studies.

| Helleborus Species | Plant Part | This compound Content (% of dry weight) | Reference |

| H. purpurascens | Rhizomes and Roots | Not specified | [6] |

| H. viridis | Underground organs | 0.30 - 1.50 | |

| H. odorus | Underground organs | 0.30 - 1.50 | |

| H. multifidus | Underground organs | 0.30 - 1.50 | |

| H. dumetorum subsp. atrorubens | Underground organs | 0.30 - 1.50 | |

| H. cyclophyllus | Underground organs | 0.30 - 1.50 | |

| H. bocconei subsp. siculus | Underground organs | 0.30 - 1.50 | |

| H. niger | Underground organs | Does not contain this compound | |

| H. foetidus | Underground organs | This compound-free | |

| H. lividus subsp. corsicus | Underground organs | This compound-free | |

| H. vesicarius | Underground organs | This compound-free | |

| H. orientalis | Underground organs | Traces (<0.05) |

Table 1: this compound content in various Helleborus species.

| Extraction Method | Helleborus Species | Solvent | Analytical Method | Reported Yield/Concentration | Reference |

| Maceration | H. purpurascens | Methanol | HPTLC | Qualitative presence | [2] |

| Reflux | H. purpurascens | 30% Ethanol | HPTLC | Qualitative presence | [2] |

| Not Specified | H. purpurascens | Not Specified | Photocolorimetry | Quantitative estimation | [7] |

| Fermentation | H. niger | Aqueous | HPLC-DAD | Not specified for this compound | [8] |

Table 2: Summary of extraction and analytical methods for this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction, purification, and analysis of this compound from Helleborus species. This protocol is a composite based on established methods for similar compounds and direct references to this compound isolation.

Plant Material and Preparation

-

Collection and Identification: Collect fresh rhizomes and roots of the desired Helleborus species (e.g., H. purpurascens). Ensure proper botanical identification.

-

Cleaning and Drying: Thoroughly wash the plant material to remove soil and debris. Air-dry or use a lyophilizer to remove moisture completely.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

Extraction of this compound

This protocol is adapted from a method used for the extraction of hellebrigenin 3-acetate from Helleborus niger.[9]

-

Solvent Extraction:

-

Place the powdered plant material in a Soxhlet apparatus.

-

Extract with 95% ethanol for a cumulative time of 12 hours.

-

-

Concentration:

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a semi-solid residue.

-

-

Solvent Partitioning:

-

Partition the residue between chloroform and water (e.g., in a 3:1 v/v ratio).

-

After vigorous shaking, allow the layers to separate.

-

Collect the chloroform layer, which will contain the less polar compounds, including this compound.

-

Further partition the chloroform extract with a mixture of petroleum ether and 10% methanol to remove fats and other nonpolar impurities. This compound will preferentially partition into the methanolic layer.

-

Purification of this compound

-

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the dried methanolic extract from the partitioning step in a minimal amount of chloroform.

-

Load the sample onto the column.

-

Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the methanol concentration (e.g., 1%, 2%, 5%, etc.).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Spot the collected fractions on a silica gel TLC plate.

-

Develop the plate using a solvent system such as chloroform:methanol (e.g., 9:1 v/v).

-

Visualize the spots under UV light or by spraying with a suitable reagent (e.g., ceric sulfate followed by heating).

-

Combine the fractions containing the spot corresponding to the this compound standard.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to achieve high purity, use a preparative HPLC system with a C18 column.

-

Use a mobile phase gradient of acetonitrile and water.

-

Monitor the elution at a suitable wavelength (e.g., 296 nm, the absorption maximum for the bufadienolide ring).

-

Collect the peak corresponding to this compound.

-

Analysis and Characterization

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):

-

Analyze the purified fraction using an analytical HPLC-DAD system to confirm purity and quantify the this compound content.

-

Use a C18 column and a mobile phase gradient of acetonitrile and water.

-

Compare the retention time and UV spectrum with a certified this compound standard.

-

-

Mass Spectrometry (MS):

-

Confirm the molecular weight of the isolated compound using mass spectrometry (e.g., LC-MS).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For structural elucidation, perform 1H and 13C NMR spectroscopy.

-

This compound Signaling Pathways

This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase, which leads to a series of downstream events culminating in apoptosis.

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation and purification of this compound.

This compound-Induced Apoptosis Signaling Pathway

Caption: this compound-induced apoptosis signaling pathway.

This compound's inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium and a decrease in intracellular potassium. This ionic imbalance subsequently increases intracellular calcium levels. The elevated calcium can trigger both the extrinsic and intrinsic apoptotic pathways.[4]

-

Extrinsic Pathway: Increased expression of death receptors like Fas and DR5 leads to the activation of caspase-8.[4]

-

Intrinsic Pathway: The balance of Bcl-2 family proteins is shifted towards pro-apoptotic members (Bax, Bak) over anti-apoptotic members (Bcl-2, Bcl-xL). This leads to a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9.[4][10]

-

MAPK Pathway: this compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to a reduction in the phosphorylation of ERK, p38, and JNK, which contributes to the pro-apoptotic signaling.[4]

Both the extrinsic and intrinsic pathways converge on the activation of the executioner caspase, caspase-3. Activated caspase-3 then cleaves various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell in an orderly process of apoptosis.[4][10]

Conclusion

The isolation of this compound from Helleborus species is a multi-step process requiring careful extraction and purification techniques. While the this compound content varies among species, Helleborus purpurascens and other related species serve as viable sources. The potent biological activity of this compound, mediated through the inhibition of Na+/K+-ATPase and the induction of apoptosis, makes it a compound of significant interest for further research and potential drug development. This guide provides a foundational framework for researchers to undertake the isolation and study of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hellebrigenin induces oral cancer cell apoptosis by modulating MAPK signalling and XIAP expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BSBI: Helleborus viridis [fermanagh.bsbi.org]

- 6. Quantitative determination of this compound in the rhizomes and roots of Helleborus purpurascens W. et K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. Hellebrigenin anti-pancreatic cancer effects based on apoptosis and autophage - PMC [pmc.ncbi.nlm.nih.gov]

Hellebrin's Impact on MAPK Signaling in Oral Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oral squamous cell carcinoma (OSCC) remains a significant global health challenge, with often poor prognosis for advanced stages.[1] The cardiac glycoside Hellebrin, and its aglycone form Hellebrigenin, have emerged as potent anticancer compounds, demonstrating cytotoxic effects against various cancer cell lines.[2][3] This technical guide provides an in-depth analysis of the mechanism of action of Hellebrigenin in oral cancer, with a specific focus on its modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Recent studies have revealed that Hellebrigenin induces apoptosis and cell cycle arrest in OSCC cells by downregulating key components of the MAPK pathway, including the phosphorylation of ERK, p38, and JNK.[1][2] This guide will detail the experimental protocols used to elucidate this mechanism, present key quantitative data from these studies, and provide visual representations of the signaling pathways and experimental workflows.

Introduction

The MAPK signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[4] Dysregulation of this pathway is a common feature in many cancers, including oral cancer, making it a prime target for therapeutic intervention.[4] this compound, a bufadienolide cardiac glycoside, and its active metabolite Hellebrigenin, have demonstrated significant anti-tumor activity.[3] This document synthesizes the current understanding of how Hellebrigenin exerts its anticancer effects on oral cancer cells through the modulation of the MAPK signaling cascade.

Mechanism of Action of Hellebrigenin in Oral Cancer

Hellebrigenin has been shown to induce potent cytotoxic effects in oral squamous cell carcinoma (OSCC) cell lines.[1] Its mechanism of action is multifaceted, involving the induction of cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways.[1][2] A pivotal aspect of its anticancer activity is the downregulation of the MAPK signaling pathway.[1]

Impact on MAPK Signaling Pathway

Studies have demonstrated that Hellebrigenin treatment leads to a significant reduction in the phosphorylation of key MAPK pathway proteins in OSCC cells.[1][2] Specifically, the phosphorylation of Extracellular signal-Regulated Kinase (ERK), p38 MAPK, and c-Jun N-terminal Kinase (JNK) is considerably decreased following Hellebrigenin exposure.[1] This inhibition of MAPK signaling is a crucial upstream event that triggers caspase-mediated apoptosis.[1][2]

Induction of Apoptosis

The downregulation of MAPK signaling by Hellebrigenin initiates a cascade of apoptotic events. The compound has been observed to cause:

-

Activation of caspases 3, 8, and 9, as well as Poly (ADP-ribose) polymerase (PARP).[1][2]

-

Upregulation of pro-apoptotic proteins such as Bax and Bak.[1][2]

-

Downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2]

-

Increased expression of death receptors Fas and DR5, and decoy receptors DcR2 and DcR3.[1][2]

-

Suppression of the X-linked inhibitor of apoptosis protein (XIAP).[1][2]

Cell Cycle Arrest

In addition to inducing apoptosis, Hellebrigenin also causes cell cycle arrest at the G2/M phase in OSCC cells.[1][2] This is accompanied by the downregulation of key cell cycle regulatory proteins, including cyclins A2, B1, and D3, as well as Cdc2, CDK4, and CDK6.[1][2]

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of Hellebrigenin on oral cancer cell lines.

Table 1: Cytotoxicity of Hellebrigenin on Oral Cancer Cell Lines

| Cell Line | Treatment Time (hours) | IC50 (nM) | Notes |

| SCC-1 | 24, 48, 72 | Dose- and time-dependent reduction in viability observed at 2, 4, and 8 nM. | Hellebrigenin treatment significantly reduced cell viability. |

| SCC-47 | 24, 48, 72 | Dose- and time-dependent reduction in viability observed at 2, 4, and 8 nM. | Hellebrigenin treatment significantly reduced cell viability. |

Data extracted from studies demonstrating a significant reduction in cell viability in a dose- and time-dependent manner.[1]

Table 2: Effect of Hellebrigenin on Apoptosis in Oral Cancer Cell Lines

| Cell Line | Hellebrigenin Concentration (nM) | Apoptotic Cells (%) | Method |

| SCC-1 | 0 | Baseline | Annexin V/PI Flow Cytometry |

| 2 | Increased | Annexin V/PI Flow Cytometry | |

| 4 | Further Increased | Annexin V/PI Flow Cytometry | |

| 8 | Significantly Increased | Annexin V/PI Flow Cytometry | |

| SCC-47 | 0 | Baseline | Annexin V/PI Flow Cytometry |

| 2 | Increased | Annexin V/PI Flow Cytometry | |

| 4 | Further Increased | Annexin V/PI Flow Cytometry | |

| 8 | Significantly Increased | Annexin V/PI Flow Cytometry |

Hellebrigenin treatment dose-dependently increased the percentage of apoptotic cells in both cell lines.[1]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to investigate the effects of Hellebrigenin on oral cancer cells.

Cell Culture and Hellebrigenin Treatment

-

Cell Lines: Human oral squamous cell carcinoma cell lines SCC-1 and SCC-47 are commonly used.[1]

-

Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

-

Hellebrigenin Preparation: A stock solution of Hellebrigenin (e.g., 100 μM) is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C.[1] Working solutions are prepared by serially diluting the stock solution in culture medium. The final DMSO concentration should be kept below 0.1%.[1]

Cell Viability Assay (MTT Assay)

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]

-

Treat the cells with various concentrations of Hellebrigenin (e.g., 0, 2, 4, 8 nM) for different time points (e.g., 24, 48, 72 hours).[1]

-

Following treatment, add MTT solution (5 mg/mL) to each well and incubate at 37°C for 4 hours.[1]

-

Remove the MTT solution and dissolve the formazan crystals in DMSO.[1]

-

Measure the absorbance at 595 nm using a microplate reader.[1]

Apoptosis Analysis (Annexin V/PI Flow Cytometry)

-

Seed cells in 6-well plates and treat with Hellebrigenin as described above.

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.[1]

Western Blot Analysis

-

Treat cells with Hellebrigenin and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-p38, p38, p-JNK, JNK, caspases, Bcl-2 family proteins, XIAP, and β-actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Treat cells with Hellebrigenin for 24 hours.[1]

-

Harvest, wash, and fix the cells in 70% ethanol at -20°C overnight.

-

Wash the fixed cells and resuspend them in PBS containing RNase A and propidium iodide.

-

Analyze the cell cycle distribution by flow cytometry.

Visualizations

Signaling Pathway Diagram

Caption: Hellebrigenin inhibits the MAPK signaling pathway, leading to apoptosis.

Experimental Workflow Diagram

Caption: Workflow for investigating Hellebrigenin's effects on oral cancer cells.

Conclusion

Hellebrigenin demonstrates significant potential as a therapeutic agent for oral squamous cell carcinoma. Its ability to induce apoptosis and cell cycle arrest through the targeted inhibition of the MAPK signaling pathway provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel treatments for oral cancer. Further investigation into the in vivo efficacy and safety of this compound and its derivatives is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Hellebrigenin induces oral cancer cell apoptosis by modulating MAPK signalling and XIAP expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hellebrigenin induces oral cancer cell apoptosis by modulating MAPK signalling and XIAP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MAPK Signaling Pathway in Oral Squamous Cell Carcinoma: Biological Function and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Hellebrin's Regulation of Cell Cycle Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hellebrin, a cardiac glycoside of the bufadienolide class, has demonstrated significant anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound regulates key cell cycle proteins. It summarizes quantitative data on protein expression changes, details the experimental protocols for assessing these effects, and visualizes the involved signaling pathways and experimental workflows. The primary mechanism of action involves the inhibition of the Na+/K+-ATPase, which triggers downstream signaling cascades, notably modulating the MAPK pathway, leading to the dysregulation of cyclin-dependent kinases (CDKs) and cyclins, and ultimately causing cell cycle arrest, primarily at the G2/M phase.

Introduction

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[1][2] Key regulators of the cell cycle include cyclins and cyclin-dependent kinases (CDKs), which form complexes to drive the cell through its different phases (G1, S, G2, M).[3][4] this compound, a natural compound found in plants of the Helleborus genus, and its aglycone, hellebrigenin, have emerged as potent inhibitors of cancer cell growth.[5][6] Their primary mode of action is the inhibition of the Na+/K+-ATPase pump, a mechanism shared with other cardiac glycosides.[7][8] This initial event triggers a cascade of intracellular signals that disrupt cancer cell proliferation by inducing cell cycle arrest and apoptosis.[7][9][10] This guide focuses on the specific effects of this compound and its derivatives on the proteins that control cell cycle progression.

Mechanism of Action: this compound and Cell Cycle Control

This compound exerts its influence on the cell cycle through a multi-faceted approach that culminates in the arrest of cellular proliferation, most notably at the G2/M transition. The binding of this compound to the Na+/K+-ATPase is the initiating event that leads to the modulation of several downstream signaling pathways.[7][8]

MAPK Pathway Modulation

A significant consequence of Na+/K+-ATPase inhibition is the alteration of the mitogen-activated protein kinase (MAPK) signaling pathway. Studies have shown that treatment with hellebrigenin leads to a considerable decrease in the phosphorylation of key MAPK components, including ERK, p38, and JNK, in oral squamous cell carcinoma (OSCC) cells.[7] The downregulation of these signaling pathways is a critical step in triggering caspase-mediated apoptosis.[5][7]

Regulation of G2/M Checkpoint Proteins

The most consistently observed effect of this compound and its derivatives on the cell cycle is arrest at the G2/M phase.[5][7] This arrest is achieved by targeting the core machinery of the G2/M checkpoint. Specifically, hellebrigenin has been shown to downregulate the expression of:

-

Cyclin A2 and Cyclin B1: These cyclins are essential for entry into and progression through mitosis. Their reduction prevents the activation of CDK1.[5][7]

-

CDK1 (Cdc2): The catalytic engine of the G2/M transition. Hellebrigenin treatment leads to a decrease in its expression.[5][7]

-

Cdc25C: The phosphatase that removes inhibitory phosphates from CDK1 to activate it. Hellebrigenin has been observed to reduce its expression.[5][11]

Effects on G1/S Checkpoint Proteins

While G2/M arrest is predominant, this compound also affects proteins involved in the G1/S transition. In various cancer cell lines, treatment has led to the downregulation of Cyclin D3, CDK4, and CDK6.[5][7] Furthermore, an upregulation of the CDK inhibitor p21 has been reported, which can inhibit G1/S Cdk/cyclin complexes.[5]

The following diagram illustrates the proposed signaling pathway for this compound-induced cell cycle arrest.

Quantitative Data on Cell Cycle Protein Regulation

The following tables summarize the observed effects of hellebrigenin on the expression of cell cycle-related proteins and cell cycle phase distribution in various cancer cell lines. Data has been compiled from multiple studies.[5][7][11]

Table 1: Effect of Hellebrigenin on Cell Cycle Protein Expression

| Protein Target | Cancer Cell Line | Observed Effect | Reference |

| Cyclin A2 | OSCC (SCC-1, SCC-47) | Downregulation | [7] |

| Cyclin B1 | OSCC, HepG2, Glioblastoma | Downregulation | [5][7][11] |

| Cyclin D1 | Breast Cancer (MCF-7) | Downregulation | [5] |

| Cyclin D3 | OSCC (SCC-1, SCC-47) | Downregulation | [7] |

| Cyclin E1 | Breast Cancer (MCF-7) | Downregulation | [5] |

| CDK1 (Cdc2) | OSCC, HepG2 | Downregulation | [7][11] |

| CDK4 | OSCC (SCC-1, SCC-47) | Downregulation | [7] |

| CDK6 | OSCC (SCC-1, SCC-47) | Downregulation | [7] |

| Cdc25C | Glioblastoma, Breast Cancer | Downregulation | [5][11] |

| p21 | Breast Cancer (MCF-7) | Upregulation | [5] |

Table 2: Effect of Hellebrigenin on Cell Cycle Phase Distribution

| Cell Line | Treatment Concentration | Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| OSCC (SCC-1) | 8 nM | 48h | Data not specified | Data not specified | Significant Increase | [7] |

| OSCC (SCC-47) | 8 nM | 48h | Data not specified | Data not specified | Significant Increase | [7] |

| HepG2 | 62.5 - 125 nM | 48h | Decrease | Decrease | Significant Increase | [11] |

| Pancreatic (SW-1990) | Not Specified | 24h | Significant Increase | Data not specified | Data not specified | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's effects. The following are standard protocols for the key experiments cited.

General Experimental Workflow

The diagram below outlines a typical workflow for assessing the impact of a compound like this compound on cell cycle progression and protein expression.

Protocol: Cell Culture and this compound Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., HepG2, SCC-1) in appropriate culture flasks or plates at a density that allows for exponential growth during the experiment (e.g., 2 x 10^5 cells/well in a 6-well plate).

-

Adherence: Allow cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound (or hellebrigenin) in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100 nM). Ensure the final DMSO concentration is consistent across all treatments and is non-toxic (typically <0.1%).

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (DMSO).

-

Incubation: Return the cells to the incubator for the desired time period (e.g., 24, 48, or 72 hours).

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is based on the widely used propidium iodide (PI) staining method to analyze DNA content.[12][13][14]

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours on ice.

-

Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

-

RNase Treatment: Resuspend the cell pellet in a staining buffer containing PI and RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[12][13]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer. Excite the PI at 488 nm and collect the fluorescence emission using a long-pass filter (e.g., >600 nm). Collect data on at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol: Western Blotting for Cell Cycle Proteins

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin B1, anti-CDK1, anti-p-ERK) diluted in blocking buffer, typically overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH).

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the intensity of the target proteins to the loading control for comparison across samples.

Conclusion

This compound and its aglycone, hellebrigenin, are potent natural compounds that disrupt cancer cell proliferation by inducing cell cycle arrest and apoptosis. The primary mechanism involves inhibition of the Na+/K+-ATPase, leading to modulation of downstream signaling pathways like the MAPK cascade. This results in the downregulation of critical G1/S and G2/M checkpoint proteins, including Cyclins A2, B1, and D3, and their partner CDKs. The predominant effect is a robust G2/M phase arrest. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of this compound and for professionals in drug development seeking to understand its mechanism of action on cell cycle regulation.

References

- 1. Regulators of Cell Cycle Progression - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. mdpi.com [mdpi.com]

- 4. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound and its aglycone form hellebrigenin display similar in vitro growth inhibitory effects in cancer cells and binding profiles to the alpha subunits of the Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hellebrigenin induces oral cancer cell apoptosis by modulating MAPK signalling and XIAP expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and its aglycone form hellebrigenin display similar in vitro growth inhibitory effects in cancer cells and binding profiles to the alpha subunits of the Na+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Apoptosis-inducing activity of Helleborus niger in ALL and AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. mdpi.com [mdpi.com]

Hellebrin-Induced Reactive Oxygen Species: A Technical Guide to Mechanisms and Measurement

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hellebrin, a potent cardiac glycoside, has demonstrated significant anti-cancer properties, primarily attributed to its ability to induce apoptosis in malignant cells. A crucial mechanism underpinning this pro-apoptotic activity is the generation of reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the molecular pathways through which this compound and its aglycone, hellebrigenin, induce ROS, leading to downstream apoptotic signaling. This document summarizes key quantitative data, details experimental protocols for the measurement of ROS and apoptosis, and provides visual representations of the involved signaling cascades to facilitate a comprehensive understanding for researchers in oncology and drug development.

Introduction

Cardiac glycosides, a class of naturally occurring steroid-like compounds, are well-established inhibitors of the Na+/K+-ATPase pump.[1] this compound, derived from the Helleborus plant genus, and its active metabolite hellebrigenin, are notable members of this family.[2] Beyond their cardiotonic effects, these compounds have emerged as promising anti-cancer agents. Their cytotoxicity against various cancer cell lines is largely mediated by the induction of programmed cell death, or apoptosis.[3][4] A central event in this compound-induced apoptosis is the rapid increase in intracellular reactive oxygen species (ROS), which act as critical second messengers in the apoptotic signaling cascade.[5] Understanding the intricacies of this compound-induced ROS production is paramount for its development as a potential cancer therapeutic.

Mechanism of Action: From Na+/K+-ATPase Inhibition to ROS Production

The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase, a ubiquitous transmembrane protein responsible for maintaining cellular ion homeostasis.[2] The binding of this compound to this pump instigates a signaling cascade that culminates in the production of ROS and subsequent apoptosis.

Na+/K+-ATPase as a Signaling Hub

Inhibition of the Na+/K+-ATPase by this compound disrupts the sodium and potassium ion gradients across the cell membrane. This event triggers a cascade of intracellular signaling events. Notably, the Na+/K+-ATPase acts as a scaffold for a signaling complex that includes Src, a non-receptor tyrosine kinase. The binding of cardiac glycosides like this compound can activate Src, which in turn can transactivate other receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). This leads to the activation of downstream pathways, including the MAPK signaling cascade, and importantly, the generation of ROS.

The Role of Mitochondria in ROS Generation

Mitochondria are the primary source of this compound-induced ROS. The signaling events initiated by Na+/K+-ATPase inhibition impact mitochondrial function, leading to a decrease in mitochondrial membrane potential (ΔΨm) and an increase in ROS production.[4][6] This mitochondrial dysfunction is a critical step in the intrinsic pathway of apoptosis.

Signaling Pathways Activated by this compound-Induced ROS

The surge in intracellular ROS triggers multiple downstream signaling pathways that converge on the execution of apoptosis.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and apoptosis. Hellebrigenin has been shown to modulate this pathway by decreasing the phosphorylation of key kinases, including ERK, p38, and JNK, in oral cancer cells.[3] This downregulation of MAPK signaling is a crucial event in hellebrigenin-triggered, caspase-mediated apoptosis.[3]

Intrinsic and Extrinsic Apoptosis Pathways

This compound and hellebrigenin activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3]

-

Intrinsic Pathway: The increase in ROS and subsequent mitochondrial dysfunction leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3. The expression of Bcl-2 family proteins is also modulated, with an upregulation of pro-apoptotic members like Bax and Bak and downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL.[3]

-

Extrinsic Pathway: Hellebrigenin treatment has been shown to increase the expression of death receptors such as Fas and DR5 on the cell surface of oral cancer cells.[3] The engagement of these receptors by their respective ligands initiates a signaling cascade that activates caspase-8, which can then directly activate executioner caspases or amplify the apoptotic signal through the intrinsic pathway.

The culmination of these signaling events is the activation of executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This compound-induced ROS and apoptosis signaling pathway.

Quantitative Data

The cytotoxic effects of hellebrigenin have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer | 34.9 ± 4.2 | [7][8] |

| MDA-MB-231 | Breast Cancer | 61.3 ± 9.7 | [7][8] |

| ACHN | Renal Cell Carcinoma | 9 ± 2 (this compound) | [2][9] |

| SF-268 | Glioma | 9 ± 2 (this compound) | [2][9] |

| SNB-75 | Glioma | 9 ± 2 (this compound) | [2][9] |

| SKMEL-5 | Melanoma | 9 ± 2 (this compound) | [2][9] |

| HCT-116 | Colon Cancer | 9 ± 2 (this compound) | [2][9] |

| HT-29 | Colon Cancer | 9 ± 2 (this compound) | [2][9] |

| A549 | NSCLC | 9 ± 2 (this compound) | [2][9] |

| TK-10 | Kidney Cancer | 9 ± 2 (this compound) | [2][9] |

| Ovcar-3 | Ovarian Cancer | 9 ± 2 (this compound) | [2][9] |

| Ovcar-4 | Ovarian Cancer | 9 ± 2 (this compound) | [2][9] |

| U373 | Glioblastoma | 10 | [2] |

| SW1990 | Pancreatic Cancer | - | [6] |

| BxPC-3 | Pancreatic Cancer | - | [6] |

| SCC-1 | Oral Squamous Cell Carcinoma | - | [1] |

| SCC-47 | Oral Squamous Cell Carcinoma | - | [1] |

| HepG2 | Hepatocellular Carcinoma | - | [4] |

| U-87 | Glioblastoma | - | [10] |

Note: Specific IC50 values for SW1990, BxPC-3, SCC-1, SCC-47, HepG2, and U-87 cells with hellebrigenin were not explicitly provided in the search results but the compound was shown to be effective.

Hellebrigenin treatment leads to a dose-dependent increase in the apoptotic cell population and a decrease in mitochondrial membrane potential in pancreatic cancer cells. For instance, in SW1990 cells, 96 nM of hellebrigenin induced apoptosis in 76.34% of cells, while in BxPC-3 cells, 30 nM resulted in a 77.87% apoptotic rate.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to study this compound-induced ROS and apoptosis.

Measurement of Intracellular ROS

This protocol describes the use of a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.

Materials:

-

Cancer cell line of interest

-

This compound or hellebrigenin

-

DCFH-DA (5 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Culture medium

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in a suitable culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period. Include an untreated control.

-

After treatment, wash the cells twice with PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or a fluorescence microscope.

Experimental workflow for measuring intracellular ROS.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound or hellebrigenin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described in the ROS measurement protocol.

-

After treatment, collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Signaling Proteins

This protocol outlines the detection of key proteins in the MAPK and apoptosis signaling pathways.

Materials:

-

Cancer cell line of interest

-

This compound or hellebrigenin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound and lyse them to extract total protein.

-

Quantify protein concentration using a protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound and its aglycone hellebrigenin are potent inducers of ROS-mediated apoptosis in a variety of cancer cell lines. Their mechanism of action, initiated by the inhibition of the Na+/K+-ATPase, leads to mitochondrial dysfunction, modulation of the MAPK signaling pathway, and activation of both intrinsic and extrinsic apoptotic cascades. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the anti-cancer potential of this compound and for the development of novel ROS-inducing therapeutic strategies. Further research to elucidate the precise molecular choreography of the signaling network and to validate these findings in in vivo models will be crucial for the clinical translation of these promising compounds.

References

- 1. Hellebrigenin induces oral cancer cell apoptosis by modulating MAPK signalling and XIAP expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hellebrigenin induces oral cancer cell apoptosis by modulating MAPK signalling and XIAP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hellebrigenin induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells through inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hellebrigenin induces apoptosis in colorectal cancer Cells through induction of excessive reactive oxygen species [techscience.com]

- 6. Hellebrigenin anti-pancreatic cancer effects based on apoptosis and autophage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic Effects of Hellebrigenin and Arenobufagin Against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Cytotoxic Effects of Hellebrigenin and Arenobufagin Against Human Breast Cancer Cells [frontiersin.org]

- 9. This compound and its aglycone form hellebrigenin display similar in vitro growth inhibitory effects in cancer cells and binding profiles to the alpha subunits of the Na+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytocidal effects of arenobufagin and hellebrigenin, two active bufadienolide compounds, against human glioblastoma cell line U-87 - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Oncology: A Technical Guide to Chimeric Antigen Receptor (CAR) T-Cell Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chimeric Antigen Receptor (CAR) T-cell therapy represents a paradigm shift in the treatment of hematological malignancies and is an area of intense investigation for solid tumors.[1][2][3] This guide provides a comprehensive technical overview of the core principles of CAR T-cell therapy, focusing on the intricate signaling pathways that govern its function, detailed methodologies for its production and application, and a summary of key clinical data.

The CAR T-Cell: Structure and Signaling

CAR T-cells are autologous or allogeneic T-cells genetically engineered to express a synthetic receptor, the Chimeric Antigen Receptor (CAR).[2][4] This receptor endows T-cells with the ability to recognize and eliminate cancer cells in a major histocompatibility complex (MHC)-independent manner.[4] The typical CAR structure comprises an extracellular antigen-binding domain, a transmembrane domain, and intracellular signaling domains.[4]

Generations of CARs and Their Signaling Moieties

The evolution of CAR design has led to successive generations with enhanced efficacy and persistence.

-

First-generation CARs contained a single intracellular signaling domain, typically the CD3ζ chain, which contains immunoreceptor tyrosine-based activation motifs (ITAMs).[5][6] While capable of activating T-cells, these constructs exhibited limited persistence and efficacy in clinical settings.[7]

-

Second-generation CARs incorporate a costimulatory domain, such as CD28 or 4-1BB (CD137), in addition to CD3ζ.[8][9] This dual signaling mimics the natural T-cell activation process, leading to improved T-cell proliferation, survival, and antitumor activity.[6] The choice of costimulatory domain can influence the metabolic profile and memory development of CAR T-cells.[1]

-

Third-generation CARs combine multiple costimulatory domains (e.g., CD28 and 4-1BB) with the aim of further enhancing T-cell activation and persistence.[7][9]

-

Fourth and Fifth-generation CARs are engineered to include additional elements, such as the expression of cytokines (e.g., IL-2, IL-7, IL-15) or the incorporation of suicide genes for improved safety and control.[1][8]

Downstream Signaling Pathways

Upon antigen recognition, the CAR clusters and initiates a signaling cascade that mirrors that of the native T-cell receptor (TCR).[5] The phosphorylation of ITAMs in the CD3ζ domain recruits and activates ZAP70, a key tyrosine kinase.[5] This triggers downstream pathways, including:

-

PI3K/AKT/mTOR pathway: Promotes cell growth, proliferation, and survival.

-

RAS/MAPK pathway: Leads to the activation of transcription factors like AP-1, which are crucial for cytokine production and effector functions.

-

NF-κB pathway: Regulates the expression of genes involved in inflammation, cell survival, and immune responses.

-

Calcium signaling: The release of intracellular calcium activates calcineurin, which in turn dephosphorylates the transcription factor NFAT, allowing its translocation to the nucleus to induce gene expression.

These signaling events culminate in the execution of the CAR T-cell's effector functions.

CAR T-Cell Activation and Downstream Signaling Pathways.

Mechanism of Action: Tumor Cell Elimination

Activated CAR T-cells employ multiple mechanisms to eradicate target tumor cells.

-

Granzyme and Perforin Pathway: The primary mechanism of cytotoxicity involves the directed release of cytotoxic granules containing perforin and granzymes.[2][8] Perforin forms pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.[2][10]

-

Death Receptor Pathway: CAR T-cells can also induce apoptosis through the engagement of death receptors on tumor cells, such as the Fas/FasL pathway.[2][10]

-

Cytokine Secretion: The secretion of pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), enhances the anti-tumor immune response and can sensitize the tumor microenvironment.[2][10]

References

- 1. [PDF] Recent advances on CAR-T signaling pave the way for prolonged persistence and new modalities in clinic | Semantic Scholar [semanticscholar.org]

- 2. Chimeric Antigen Receptor T-Cells: An Overview of Concepts, Applications, Limitations, and Proposed Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAR-T cell therapy clinical trials: global progress, challenges, and future directions from ClinicalTrials.gov insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances and discoveries on the mechanisms and functions of CAR T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineering CAR-T Cells: Design Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | CAR-T Cell Therapy: Mechanism, Management, and Mitigation of Inflammatory Toxicities [frontiersin.org]

- 8. Signaling from T cell receptors (TCRs) and chimeric antigen receptors (CARs) on T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Determining Hellebrin's Potency: An In-Depth Technical Guide to the MTT Assay for IC50 Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technical overview of the MTT assay protocol specifically tailored for determining the half-maximal inhibitory concentration (IC50) of Hellebrin, a cardiac glycoside with demonstrated cytotoxic effects on cancer cells. This document outlines the core principles of the assay, detailed experimental procedures, data analysis, and the key signaling pathways implicated in this compound's mechanism of action.

Introduction: this compound and the MTT Assay

This compound, a bufadienolide cardiac glycoside, exerts its cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump on the cell membrane.[1][2] This inhibition disrupts cellular ion homeostasis and triggers a cascade of downstream signaling events, ultimately leading to apoptosis (programmed cell death) in cancer cells.[3][4] Understanding the potency of this compound is crucial for its development as a potential therapeutic agent.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5][6] By measuring the absorbance of the solubilized formazan, the cytotoxic effect of a compound like this compound can be quantified, and its IC50 value determined. The IC50 represents the concentration of the drug required to inhibit the growth of 50% of a cell population.

This compound's Mechanism of Action: A Signaling Cascade

This compound's interaction with the α-subunit of the Na+/K+-ATPase initiates a complex signaling cascade that culminates in apoptosis. A key aspect of this mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the Ras/Raf/MEK/ERK (MAPK) pathway.

Caption: this compound-induced signaling pathway leading to apoptosis.

Experimental Protocol: MTT Assay for this compound IC50 Determination

This protocol provides a step-by-step guide for performing an MTT assay to determine the IC50 value of this compound.

Materials and Reagents

-

This compound (stock solution in DMSO)

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well flat-bottom sterile cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow

The following diagram illustrates the workflow for the MTT assay.

Caption: Step-by-step workflow of the MTT assay for IC50 determination.

Detailed Procedure

-

Cell Seeding:

-

Culture the chosen cancer cell line in appropriate complete medium until they reach 70-80% confluency.

-

Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL). The optimal cell density should be determined for each cell line.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with media only (no cells) to serve as a blank for background absorbance reading.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for treatment. It is advisable to perform a wide range of concentrations in a preliminary experiment to narrow down the effective range.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Include control wells containing cells treated with the vehicle (medium with the same concentration of DMSO as the highest this compound concentration) and untreated cells (medium only).

-

Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

Data Presentation and Analysis

Data Calculation

-

Corrected Absorbance: Subtract the average absorbance of the blank wells (media only) from the absorbance of all other wells.

-

Percentage of Cell Viability: Calculate the percentage of cell viability for each this compound concentration using the following formula:

% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control Cells) x 100

IC50 Determination

Plot the percentage of cell viability against the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability, can be determined by performing a non-linear regression analysis (sigmoidal dose-response curve) using appropriate software such as GraphPad Prism.

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound in various human cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Non-small cell lung cancer | 15 ± 2 |

| U373 | Glioblastoma | 20 ± 3 |

| Hs 683 | Glioma | 25 ± 4 |

| PC-3 | Prostate cancer | 30 ± 5 |

| T98G | Glioblastoma | 40 ± 6 |

Data adapted from Moreno y Banuls et al., 2013.[2]

Conclusion

This technical guide provides a detailed protocol for the determination of this compound's IC50 value using the MTT assay. Adherence to this standardized methodology will enable researchers to obtain reliable and reproducible data on the cytotoxic potency of this compound. The provided information on this compound's mechanism of action and the illustrative diagrams offer a comprehensive resource for scientists engaged in the preclinical evaluation of this promising anti-cancer compound.

References

- 1. This compound and its aglycone form hellebrigenin display similar in vitro growth inhibitory effects in cancer cells and binding profiles to the alpha subunits of the Na+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and its aglycone form hellebrigenin display similar in vitro growth inhibitory effects in cancer cells and binding profiles to the alpha subunits of the Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Quantitative Videomicroscopy of Hellebrin-Treated Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular effects of hellebrin and its aglycone, hellebrigenin, with a focus on quantitative videomicroscopy techniques. This compound, a cardiac glycoside, has demonstrated potent anti-cancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This document outlines the key signaling pathways involved, presents quantitative data from relevant studies, and provides detailed experimental protocols to facilitate further research in this area.

Core Mechanism of Action